![molecular formula C17H21N3O2S B610078 PHA-690509 CAS No. 492445-28-0](/img/no-structure.png)
PHA-690509
描述
PHA-690509 is a cyclin-dependent kinase 2 inhibitor potentially for the treatment of cancer .
Synthesis Analysis
PHA-690509 has been labelled with carbon-14. The labelled PHA-690509 was obtained via a three-step procedure in 10% overall radiochemical yield starting from (14C)thiourea .Molecular Structure Analysis
The chemical formula of PHA-690509 is C17H21N3O2S. Its exact mass is 331.14 and its molecular weight is 331.434 . A study centered on Quantitative Structure Property Relationship (QSPR) analysis with a focus on various graph energies, investigating drugs like PHA-690509 .Chemical Reactions Analysis
PHA-690509 is a potent inhibitor of GABA receptors, which are most likely involved in neuronal inhibition . It has been shown to bind to the receptor and activate ion channels .Physical And Chemical Properties Analysis
The molecular weight of PHA-690509 is 331.43 g/mol. Its formula is C17H21N3O2S .科学研究应用
Inhibition of Zika Virus Replication
PHA-690509 is a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial for regulating cellular processes and normal brain development, which can be disrupted by the Zika virus during replication . Previous studies have shown that CDK inhibitors can block replication of other viruses, including herpes viruses and HIV .
Prevention of Zika-related Brain Cell Death
Researchers at the National Center for Advancing Translational Sciences (NCATS) identified PHA-690509 as one of the compounds that can potentially be used to inhibit Zika virus replication and reduce its ability to kill brain cells . This compound was effective in preventing the virus from killing brain cells .
Drug Repurposing
PHA-690509 was identified through a drug repurposing screen to test three strains of Zika: Asian, African and Puerto Rican . The scientists developed an assay (test) using caspase 3, a protein that causes brain cell death when infected by the virus .
Quantitative Structure Property Relationship (QSPR) Analysis
PHA-690509 has been studied in the context of QSPR analysis . This research aimed to uncover the correlations between the chemical structures of medications and their unique properties . The results illuminated the quantitative relationships between structural characteristics and pharmacological traits .
Drug Discovery and Design
The study of PHA-690509 significantly contributes to medication discovery and design by providing essential insights into the structure-property connections of this medicinal compound . This research enhances the drug discovery process and aids in targeted drug design by elucidating the relationship between molecular structure and pharmacological characteristics .
Spectrum-based Descriptors in Pharmacological Traits
Certain spectrum-based descriptors, such as positive inertia energy, adjacency energy, arithmetic-geometric energy, first zegrab energy, and the harmonic index, exhibited strong correlation coefficients above 0.999 . This suggests that PHA-690509 could be a potential candidate for further exploration in these areas .
作用机制
Target of Action
PHA-690509 is a cyclin-dependent kinase inhibitor (CDKi) . Cyclin-dependent kinases (CDKs) are crucial for regulating cellular processes and normal brain development .
Mode of Action
PHA-690509 inhibits CDK2, a subtype of CDK . By inhibiting CDK2, PHA-690509 can disrupt the normal cell cycle, thereby affecting the replication of viruses within the cell . It also inhibits caspase-3 activity , which is a protein that causes brain cell death when infected by a virus .
Biochemical Pathways
PHA-690509 affects the pathways involving CDK2 and caspase-3. CDK2 is usually involved in the regulation of cellular processes and normal brain development . The zika virus can negatively affect this process . Caspase-3, on the other hand, is a protein that causes brain cell death when infected by a virus .
Pharmacokinetics
As a small molecule drug , it is expected to have good bioavailability and distribution. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PHA-690509 would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
PHA-690509 has been identified as reducing neuronal cell death caused by Zika virus infection . It is effective either in inhibiting the replication of Zika or in preventing the virus from killing brain cells .
未来方向
PHA-690509 has shown promise in preclinical studies for cancer treatment . It has been identified as reducing neuronal cell death caused by Zika virus infection . These compounds were effective either in inhibiting the replication of Zika or in preventing the virus from killing brain cells . This suggests potential future directions for the use of PHA-690509 in treating diseases caused by the Zika virus .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway of PHA-690509 involves the reaction of two key starting materials, which are commercially available. The reaction is carried out in several steps to yield the final product.", "Starting Materials": [ "4-(4-(4-(1H-benzo[d]imidazol-2-yl)phenyl)piperazin-1-yl)pyridine", "2-(2-chloro-4-nitrophenyl)acetic acid" ], "Reaction": [ "Step 1: The starting material 2-(2-chloro-4-nitrophenyl)acetic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with the amine group of 4-(4-(4-(1H-benzo[d]imidazol-2-yl)phenyl)piperazin-1-yl)pyridine to form an amide intermediate.", "Step 3: The amide intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the final product PHA-690509." ] } | |
CAS 编号 |
492445-28-0 |
产品名称 |
PHA-690509 |
分子式 |
C17H21N3O2S |
分子量 |
331.434 |
IUPAC 名称 |
(S)-2-(4-acetamidophenyl)-N-(5-propylthiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H21N3O2S/c1-4-5-15-10-18-17(23-15)20-16(22)11(2)13-6-8-14(9-7-13)19-12(3)21/h6-11H,4-5H2,1-3H3,(H,19,21)(H,18,20,22)/t11-/m0/s1 |
InChI 键 |
HOCNIFWVFFJCFT-NSHDSACASA-N |
SMILES |
CCCC1=CN=C(S1)NC([C@H](C2=CC=C(NC(C)=O)C=C2)C)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PHA-690509; PHA 690509; PHA690509 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of PHA-690509?
A1: PHA-690509 is a cyclin-dependent kinase A (CDK A) inhibitor. [] While the provided abstracts don't delve into the detailed downstream effects of CDK A inhibition, it's important to note that CDKs play crucial roles in cell cycle regulation. Inhibiting CDK A can disrupt cell cycle progression, potentially leading to anti-tumor activity.
Q2: How can I predict the pharmacological features of PHA-690509 using computational methods?
A2: Quantitative Structure Property Relationship (QSPR) analysis, using various graph energies as descriptors, has shown promise in predicting pharmacological features of drugs, including PHA-690509. [] This computational approach correlates the chemical structure of the drug with its properties. Specifically, descriptors like positive inertia energy, adjacency energy, and arithmetic-geometric energy showed strong correlation coefficients (above 0.999) for PHA-690509, indicating their potential in predicting its pharmacological behavior. This approach can be valuable in drug discovery by providing insights into the relationship between a molecule's structure and its pharmacological activity.
Q3: Is there a method available to synthesize radiolabeled PHA-690509 for research purposes?
A3: Yes, a three-step procedure has been developed to synthesize PHA-690509 labeled with carbon-14 ([14C]PHA-690509). [] This method utilizes [14C]thiourea as the starting material and achieves a 10% overall radiochemical yield. Radiolabeled compounds like this are essential tools in drug discovery and development, allowing researchers to track the compound's distribution and metabolism within biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。